N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-27(26,18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)19-11-12-20(22-21-19)24-13-4-5-14-24/h1-3,6-12,15,23H,4-5,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIKUUMCXBWYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(6-pyrrolidin-1-ylpyridazin-3-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine and pyrrolidine rings.
Reduction: Reduced forms of the pyridazine and pyrrolidine rings.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogous Compounds
Key Observations:
In contrast, the 4-methylpiperidine analog () introduces a bulkier, more lipophilic 6-membered ring, which may alter target binding kinetics or metabolic stability. The fluorinated chromenone-pyrazolo-pyrimidine derivative () represents a structurally complex analog with enhanced molecular weight (616.9 g/mol), likely influencing its pharmacokinetic profile.
The nitro group in introduces strong electron-withdrawing character, which may affect reactivity or solubility.
Molecular Weight Trends: The target compound (~409.46 g/mol) and nitro analog (425.5 g/mol) fall within a lower molecular weight range, suggesting favorable drug-likeness per Lipinski’s rules.
Biological Activity
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its unique structural components:
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
- Pyridazine moiety : Enhances the compound's pharmacological properties.
- Benzenesulfonamide group : Known for its broad-spectrum biological activity.
Table 1: Structural Components
| Component | Description |
|---|---|
| Pyrrolidine | A five-membered ring that enhances binding |
| Pyridazine | A six-membered ring with nitrogen atoms |
| Benzenesulfonamide | Sulfonamide group known for diverse activity |
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have been reported to possess inhibitory effects against various pathogens, including bacteria and fungi.
Case Study: Antileishmanial Activity
A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated their effectiveness against Leishmania infantum and Leishmania amazonensis. These compounds showed a profile comparable to pentamidine but with reduced cytotoxicity, suggesting a promising avenue for developing new treatments for leishmaniasis .
Inhibition of Carbonic Anhydrases
Sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes. The incorporation of specific moieties into the benzenesulfonamide structure has been linked to enhanced selectivity and potency against different CA isoforms.
Table 2: Inhibitory Potency Against Carbonic Anhydrases
| Compound | K (nM) | Target Isoform |
|---|---|---|
| Derivative 6a | 56.3 | hCA IX |
| Derivative 6b | 33.2 | hCA II |
| Derivative 6e | 47.8 | hCA I |
This data indicates that modifications in the benzenesulfonamide structure can lead to significant improvements in inhibitory potency against specific isoforms, highlighting the importance of structural optimization in drug design .
Cytotoxicity Studies
The cytotoxic potential of this compound has been evaluated in various cancer cell lines, such as L929, MCF-7, and Hep-3B. The results indicate that while some derivatives exhibit significant antiproliferative activity, they maintain minimal cytotoxicity, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
